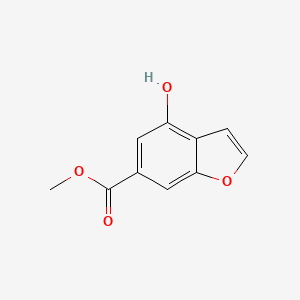

Methyl 4-hydroxy-1-benzofuran-6-carboxylate

描述

属性

IUPAC Name |

methyl 4-hydroxy-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBMFLNFZUZNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-benzofuran-6-carboxylate generally involves the cyclization of suitably substituted precursors under controlled conditions. The key synthetic approaches include:

One-Pot Etherification and Dehydrative Cyclization :

This method involves the cyclization of o-hydroxyacetophenone derivatives under basic conditions. The process typically proceeds through intramolecular etherification followed by dehydration to form the benzofuran ring system. The methyl ester group is introduced either by starting with a methyl ester precursor or by esterification post-cyclization.Precursor Selection :

The starting materials are often o-hydroxy-substituted aromatic ketones or acids that can undergo cyclization to the benzofuran core. For example, methyl 6-hydroxy-2-acetylbenzoate derivatives serve as precursors.Reaction Conditions :

Basic conditions such as the use of alkali metal hydroxides or carbonates facilitate the cyclization. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or polar aprotic solvents are preferred to enhance solubility and reaction rates.Temperature and Time :

Elevated temperatures (80–150°C) are often employed to drive the cyclization and dehydration steps efficiently. Reaction times vary from several hours to overnight depending on the scale and catalyst used.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for:

Scalability :

Continuous flow reactors are used to maintain consistent reaction conditions and improve yield.Catalysis :

Advanced catalytic systems, including heterogeneous catalysts, are implemented to enhance selectivity and reduce by-products.Cost-effectiveness :

Process optimization focuses on minimizing reagent excess, recycling solvents, and reducing purification steps.

Detailed Research Findings and Data

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Material | o-Hydroxyacetophenone derivatives or methyl hydroxybenzoates | Provides the necessary functional groups for cyclization |

| Catalyst/Base | Alkali metal hydroxides (e.g., KOH, NaOH) | Facilitates etherification and dehydration |

| Solvent | DMF, DMSO, or polar aprotic solvents | Enhances solubility and reaction efficiency |

| Temperature | 80–150°C | Higher temperatures favor cyclization and dehydration |

| Reaction Time | 6–24 hours | Dependent on scale and catalyst |

| Yield | Typically 60–85% | Optimized with catalyst and reaction conditions |

| Purification | Recrystallization or chromatography | Ensures high purity of the product |

Reaction Mechanism Overview

- The process initiates with the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acetophenone moiety.

- Intramolecular cyclization forms the benzofuran ring.

- Dehydration occurs to stabilize the heterocyclic system.

- Esterification or retention of the methyl ester group completes the synthesis of this compound.

Additional Notes on Chemical Reactivity During Preparation

- Oxidation Sensitivity : The hydroxyl group in the benzofuran ring can be prone to oxidation; hence, inert atmosphere or antioxidants may be employed during synthesis.

- Substitution Reactions : Electrophilic substitution on the benzofuran ring can be controlled by reaction conditions to avoid unwanted side products.

- Reduction and Hydrolysis : Careful control is required to maintain the ester group intact during synthesis.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| One-Pot Etherification & Cyclization | Base-catalyzed intramolecular cyclization of o-hydroxyacetophenone derivatives | Simple, efficient, good yield | Requires precise control of conditions |

| Industrial Continuous Flow | Catalytic cyclization in flow reactors | Scalable, high purity, cost-effective | Requires specialized equipment |

| Esterification Post-Cyclization | Cyclization followed by esterification of carboxylic acid | Flexibility in modifying ester group | Additional reaction step |

化学反应分析

Types of Reactions

Methyl 4-hydroxy-1-benzofuran-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated and nitrated benzofuran derivatives.

科学研究应用

Pharmaceutical Applications

- Intermediate in Drug Synthesis : Methyl 4-hydroxy-1-benzofuran-6-carboxylate serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have been investigated for potential therapeutic effects against various diseases, particularly in oncology and infectious diseases.

- Antimicrobial Activity : Research has indicated that compounds derived from this compound exhibit antimicrobial properties. For instance, studies demonstrated that certain derivatives possess significant activity against Gram-positive bacteria and fungi, making them candidates for developing new antibiotics .

Organic Synthesis

- Building Block for Complex Molecules : This compound is utilized as a building block in the synthesis of more complex benzofuran derivatives. Its ability to undergo various chemical transformations allows chemists to introduce different functional groups, facilitating the creation of novel compounds with desired properties .

- Reaction Mechanisms : this compound is employed in studies investigating reaction mechanisms involving benzofuran compounds. Understanding these mechanisms can lead to improved synthetic methodologies and optimized reaction conditions.

Agrochemical Applications

- Pesticide Development : The compound's structural characteristics make it suitable for the development of agrochemicals, particularly pesticides. Its derivatives have been explored for their effectiveness in pest control, contributing to agricultural productivity.

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The research highlighted the potential of these compounds as lead candidates for antibiotic development.

Case Study 2: Synthetic Methodology

In another study focusing on the synthesis of complex benzofuran derivatives, this compound was used as a precursor. The results indicated that utilizing this compound improved reaction yields and reduced synthesis time when compared to traditional methods.

作用机制

The mechanism of action of methyl 4-hydroxy-1-benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the presence of hydroxyl and halogen substituents at specific positions on the benzofuran ring . These substituents enhance the compound’s ability to disrupt microbial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating mitochondrial pathways and increasing the expression of pro-apoptotic proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Methyl 4-hydroxy-1-benzofuran-6-carboxylate is compared below with structurally analogous benzofuran esters and related aromatic compounds.

Structural and Functional Group Analysis

This compound

- Substituents : Hydroxyl (-OH) at C4, methyl ester (-COOCH₃) at C4.

- Key properties : Polar due to hydroxyl and ester groups, enabling hydrogen bonding and solubility in polar solvents.

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate (C₁₄H₁₆O₄)

- Substituents : Isopropoxy (-OCH(CH₃)₂) at C4, methyl ester (-COOCH₃) at C6, and methyl (-CH₃) at C2.

- Key properties : Bulkier isopropoxy group increases steric hindrance and reduces polarity compared to the hydroxyl analog. Molecular weight: 248.27 Da .

Methyl salicylate (C₈H₈O₃)

Physicochemical Properties

Reactivity and Stability

- This compound: The hydroxyl group may participate in acid-base reactions or act as a hydrogen bond donor, while the ester group is susceptible to hydrolysis under acidic/basic conditions.

- The additional methyl group at C2 may stabilize the benzofuran ring against oxidative degradation .

- Methyl salicylate : Rapid hydrolysis in vivo to salicylic acid contributes to its therapeutic effects, contrasting with the benzofuran analogs, which are less studied for metabolic pathways .

Industrial and Research Relevance

- This compound : Patent activity suggests utility in agrochemical or pharmaceutical synthesis, though lack of literature highlights a gap in academic research .

- Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate : Its higher molecular weight and substituted groups align with trends in drug design for targeted delivery .

生物活性

Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a compound within the benzofuran family, notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C_11H_10O_4 and a molecular weight of approximately 194.19 g/mol, features a hydroxyl group at the 4-position and a carboxylate ester group at the 6-position of the benzofuran ring. This specific substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets .

The biological activity of this compound is primarily attributed to its ability to modulate several cellular pathways:

- Antitumor Activity : The compound has demonstrated significant inhibitory effects on cancer cell proliferation. It interacts with key signaling pathways, including the MAPK/ERK pathway, which is vital for cell growth and differentiation . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells .

- Antibacterial Properties : this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

- Oxidative Stress Modulation : This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. By enhancing the expression of antioxidant genes, it helps protect cells from oxidative damage .

In Vitro Studies

Recent studies have highlighted the compound's potential in cancer therapy:

- Cell Proliferation Inhibition : In a study involving A549 lung cancer cells, this compound exhibited an IC50 value of approximately 16.4 µM, indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 16.4 | Inhibition of AKT signaling |

| Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate | MCF-7 | <10 | Antitumor activity |

Case Studies

In vivo studies have further validated these findings:

- Murine Lung Cancer Model : Administration of this compound resulted in reduced tumor growth without significant side effects on body weight or organ size, demonstrating its potential as a therapeutic agent .

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. This suggests its potential application in treating bacterial infections .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-hydroxy-1-benzofuran-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : Use a two-step approach involving cyclization and esterification. For example, start with a dihydroxybenzoate precursor, introduce the benzofuran core via thermal rearrangement (e.g., using propargyl bromide and copper iodide), followed by selective methylation . Monitor reaction progress via TLC and optimize parameters (temperature, catalyst loading) using Design of Experiments (DoE).

- Characterization : Confirm product purity via HPLC (>95%) and structural identity using -/-NMR, IR (e.g., ester C=O stretch at ~1700 cm), and HRMS .

Q. How can spectroscopic techniques resolve ambiguities in the functional group assignments of this compound?

- Methodology : Combine NMR (e.g., - HSQC/HMBC to map -couplings) with X-ray crystallography for definitive stereochemical assignments. For example, NOESY correlations can distinguish between regioisomers or confirm hydrogen bonding patterns .

- Example Data :

| Technique | Key Observations |

|---|---|

| -NMR | δ 6.8–7.2 ppm (aromatic H), δ 3.9 ppm (OCH) |

| X-ray | Dihedral angle of 12.5° between benzofuran and carboxylate groups |

Q. What computational tools are suitable for predicting the compound’s reactivity or electronic properties?

- Methodology : Use DFT calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra (λ ~280 nm) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thermal motion vs. static disorder) be resolved during structural refinement?

- Methodology : Employ SHELXL for refinement, using constraints (e.g., DFIX, ISOR) to model anisotropic displacement parameters. Validate with R/wR residuals (<5%) and check for twinning using PLATON .

- Case Study : A 2023 study resolved static disorder in the benzofuran ring using split-atom modeling, achieving a final R-factor of 3.2% .

Q. What strategies address contradictions between NMR-derived conformations and X-ray crystal structures?

- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering). Compare with crystallographic data using Cremer-Pople puckering parameters (, θ = 112°) to quantify non-planarity .

Q. How do intermolecular hydrogen bonds influence the compound’s crystal packing, and how can these patterns be systematically analyzed?

- Methodology : Use Mercury or CrystalExplorer to generate hydrogen-bond graphs. Apply Etter’s rules and graph-set notation (e.g., chains for O–H···O interactions) to classify motifs .

- Example : A 2021 study identified a 2D hydrogen-bonded network stabilized by carboxylate-hydroxyl interactions (d = 2.65 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。